methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate
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Overview
Description
Methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate is a fluorinated heterocyclic compound. The presence of the difluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications. This compound is particularly significant in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate typically involves the difluoromethylation of imidazole derivatives. One common method includes the reaction of imidazole with difluorocarbene precursors under controlled conditions. The reaction is often catalyzed by metal complexes, such as copper or silver, to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using cost-effective reagents like chlorodifluoromethane or fluoroform. These processes are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical and other applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield difluoromethylated imidazole derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the difluoromethyl group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkylating agents, and acids are employed under controlled conditions.
Major Products: The major products formed from these reactions include various difluoromethylated imidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes and receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
- Methyl 1-(difluoromethyl)-1H-imidazole-4-carboxylate
- Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
- N-(difluoromethyl)pyridin-2(1H)-one
Uniqueness: Methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the difluoromethyl and methyl groups on the imidazole ring enhances its stability and reactivity compared to similar compounds .
Properties
CAS No. |
2567503-56-2 |
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Molecular Formula |
C7H8F2N2O2 |
Molecular Weight |
190.1 |
Purity |
95 |
Origin of Product |
United States |
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